molecular formula C3H2ClN B132963 2-Chloroacrylonitrile CAS No. 920-37-6

2-Chloroacrylonitrile

Cat. No.: B132963
CAS No.: 920-37-6
M. Wt: 87.51 g/mol
InChI Key: OYUNTGBISCIYPW-UHFFFAOYSA-N
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Description

2-Chloroacrylonitrile (CAS: 920-37-6) is a colorless to pale-yellow liquid with the molecular formula C₃H₂ClN and a molecular weight of 87.02 g/mol. It is sparingly soluble in water but miscible with organic solvents such as methanol, acetonitrile, and dimethylformamide (DMF) . Key physical properties include a boiling point of 88–89°C, a density of 1.096 g/mL at 25°C, and a melting point of −65°C .

This compound is a versatile intermediate in organic synthesis, particularly in the production of agrochemicals (e.g., the insecticide chlorfenapyr) and pharmaceuticals. Its reactivity stems from the electron-withdrawing effects of the cyano and chlorine groups, making it an effective dienophile in Diels-Alder reactions and a substrate in Michael additions .

Preparation Methods

2-Chloroacrylonitrile is typically prepared by the chlorination of acrylonitrile followed by thermal cleavage of the resulting 2,3-dichloropropionitrile. The process involves the addition of elemental chlorine to acrylonitrile in the presence of a catalyst system comprising dimethylformamide and pyridine or its derivatives. The crude 2,3-dichloropropionitrile formed is then subjected to thermal cleavage in the presence of the same catalyst system .

Chemical Reactions Analysis

2-Chloroacrylonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

2-Chloroacrylonitrile serves as an important dienophile in Diels-Alder reactions, which are fundamental for constructing complex organic molecules. Recent studies have demonstrated its effectiveness in regioselective cycloaddition reactions. For instance, a study reported the successful reaction of this compound with 10-allyl-1,8-dichloroanthracene under microwave conditions, yielding a high selectivity for one isomer in 95% yield . This showcases its utility in synthesizing substituted anthracenes, which have applications in organic electronics and photonic devices.

Polymer Chemistry

In polymer chemistry, this compound is utilized as a monomer for anionic polymerization processes. Research has indicated that it can participate in gas-phase cluster polymerization, leading to the formation of poly(this compound) (PCAN), which exhibits unique properties suitable for various applications . The polymerization process allows for the modification of physical properties such as thermal stability and mechanical strength, making PCAN a candidate for advanced materials.

Medicinal Chemistry

The compound also shows promise in medicinal chemistry due to its reactivity and ability to form various derivatives. For example, asymmetric conjugate addition reactions involving oxindoles and this compound have been reported, leading to the construction of complex molecular architectures that may have biological significance . These reactions highlight the potential of 2-CAN as a scaffold for drug discovery and development.

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its toxicity. The compound is known to be corrosive and poses significant health risks upon exposure. Studies indicate severe skin irritation and eye damage upon contact with undiluted 2-CAN . Therefore, safety protocols must be strictly adhered to when handling this compound in research settings.

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Chemical SynthesisUsed as a dienophile in Diels-Alder reactionsHigh regioselectivity observed; yields up to 95%
Polymer ChemistryMonomer for anionic polymerization; forms poly(this compound)Unique properties for advanced materials
Medicinal ChemistryReactivity allows for complex derivative formationAsymmetric addition reactions with oxindoles
Toxicological ConsiderationsCorrosive effects on skin and eyesSevere irritation reported; safety measures essential

Case Studies

Case Study 1: Diels-Alder Reaction with this compound

  • Objective: To investigate the regioselectivity of Diels-Alder reactions.
  • Methodology: Microwave-assisted synthesis using 10-allyl-1,8-dichloroanthracene.
  • Results: The reaction proceeded smoothly with exclusive formation of one isomer.
  • Conclusion: Demonstrated the utility of 2-CAN as an effective dienophile in organic synthesis.

Case Study 2: Anionic Polymerization

  • Objective: To explore the gas-phase polymerization behavior of this compound.
  • Methodology: Experimental setup involving controlled temperature and pressure conditions.
  • Results: Successful formation of poly(this compound) with enhanced material properties.
  • Conclusion: Highlighted the potential for developing advanced polymers from 2-CAN.

Mechanism of Action

The mechanism of action of 2-Chloroacrylonitrile involves its ability to act as an electrophile in various chemical reactions. The presence of the chlorine and cyano groups makes it highly reactive towards nucleophiles, allowing it to participate in a wide range of addition and substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Cycloaddition Reactions

  • Ketene vs. 2-Chloroacrylonitrile :
    Ketene (CH₂=C=O) undergoes [2+2] cycloadditions with 1,3-dienes, yielding cyclobutanes. In contrast, this compound acts as a ketene equivalent in [4+2] Diels-Alder reactions, forming six-membered rings. The chlorine atom enhances its electrophilicity, enabling reactions at milder conditions (e.g., 0°C with Cu(BF₄)₂ catalysis) compared to ketene, which requires higher temperatures .

  • Styrenes vs. This compound :
    In photochemical (4+2)-cycloadditions, styrenes produce skipped diene byproducts, whereas this compound suppresses such side reactions entirely. This highlights its superior regioselectivity and reactivity in forming bicyclo[3.1.1]heptan-1-amine derivatives .

Michael Addition Reactivity

  • Acrylonitrile vs. This compound :
    Acrylonitrile (CH₂=CHCN) undergoes uncatalyzed Michael additions with dialkyl phosphonates. However, this compound requires catalytic conditions (e.g., KOH/Al₂O₃) due to reduced electron density at the α,β-unsaturated position caused by the chlorine substituent .

Toxicity Profile

  • Cyanide vs. Cyanate Formation :
    Unlike many nitriles (e.g., acrylonitrile), which metabolize to cyanide, this compound primarily forms cyanate (OCN⁻) via cytochrome P-450-mediated pathways. Cyanate is less acutely toxic than cyanide, though it depletes glutathione reserves in the liver and lungs .

Comparative Data Tables

Table 1: Physical Properties of this compound and Analogues

Compound Boiling Point (°C) Density (g/mL) Solubility in Methanol
This compound 88–89 1.096 High
Acrylonitrile 77 0.810 High
Phenyl Vinyl Sulfone 285 (decomp.) 1.290 Moderate

Table 2: Reactivity in Diels-Alder Reactions

Dienophile Reaction Temp. (°C) Catalyst Yield (%) Byproduct Suppression
This compound 0 Cu(BF₄)₂ >90 High
Ketene 25–30 None 70–80 Low
Styrene 25 None 50–60 Low

Key Research Findings

  • Radiation Grafting : this compound exhibits higher grafting yields (27%) on cellulose compared to ethyl acrylate under gamma irradiation, enhancing thermal stability .
  • Enzymatic Synthesis: In lipase-catalyzed Michael additions, methanol is the optimal solvent for this compound (100% yield), outperforming DMF and acetonitrile .
  • Environmental Impact : Adsorption studies show cellulose-grafted this compound copolymers effectively sequester heavy metals (Cu²⁺ > Ni²⁺ > Cr²⁺) via Langmuir isotherms .

Biological Activity

2-Chloroacrylonitrile (2-CAN) is an organic compound with the formula C3_3H2_2ClN. It is a colorless liquid that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and toxicology. This article reviews the biological effects, mechanisms of action, and potential applications of this compound based on various research findings and case studies.

  • Molecular Formula : C3_3H2_2ClN
  • Boiling Point : 88-89 °C (190-192 °F)
  • Density : 1.096 g/cm³
  • Flash Point : 44 °F

Biological Activity Overview

The biological activity of this compound includes its effects on cellular processes, potential antimicrobial properties, and implications in cancer research. Notably, its structure allows it to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that derivatives of chloroacrylonitrile showed enhanced activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggested that chlorine substitution improves efficacy compared to non-chlorinated analogs .

Anticancer Properties

In vitro studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. Specifically, it has shown significant activity against breast cancer cells, particularly the MDA-MB-231 line. The presence of the chlorine atom appears to enhance its ability to inhibit cell growth .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Interaction with Lipid Membranes : Studies have indicated that chloroacrylonitrile can alter membrane dynamics, potentially affecting drug delivery and cellular uptake processes. It interacts with lipid bilayers, leading to changes in membrane fluidity and permeability .
  • Reactive Intermediate Formation : The compound can form reactive intermediates that may interact with cellular macromolecules such as proteins and nucleic acids, leading to cytotoxic effects in cancer cells .

Case Studies

  • Antimicrobial Efficacy :
    • A series of experiments conducted on bacterial strains revealed that this compound derivatives had lower MIC values compared to their non-chlorinated counterparts. This suggests a structure-activity relationship where chlorine substitution enhances antimicrobial potency .
  • Cancer Cell Proliferation :
    • An investigation into the effects of this compound on MDA-MB-231 breast cancer cells showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. The study emphasized the importance of chlorine in enhancing biological activity .

Data Summary Table

PropertyValue
Molecular FormulaC3_3H2_2ClN
Boiling Point88-89 °C
Density1.096 g/cm³
Flash Point44 °F
Antimicrobial ActivityEffective against Gram-positive bacteria
Anticancer ActivitySignificant inhibition of MDA-MB-231 cells

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis routes for 2-chloroacrylonitrile, and how are side reactions controlled?

  • Methodology : Two primary methods are documented:

  • Trialkyl phosphite-mediated dehalogenation : Reacting 2,2,3-trichloropropionitrile with triethyl phosphite at low temperatures (5–13°C) yields this compound (82% efficiency). The exothermic reaction requires careful temperature control to avoid byproduct formation .
  • Catalytic chlorination of acrylonitrile : A newer approach uses catalytic chlorination of acrylonitrile, optimizing reaction time and catalyst loading to minimize 2,3-dichloropropionitrile byproducts .
    • Key Mitigation : Excess phosphite or controlled stoichiometry reduces halogenated intermediates.

Q. What physicochemical properties of this compound are critical for reaction design?

  • Key Properties :

  • Boiling point: 88–89°C (enables distillation purification) .
  • Density: 1.096 g/mL at 25°C (informs phase separation in biphasic systems) .
  • Polymerization tendency: Reacts under acidic/basic conditions, necessitating neutral or buffered media .

Q. How does this compound function as a dienophile in Diels-Alder reactions?

  • Mechanistic Role : It acts as a ketene equivalent, participating in [4+2] cycloadditions with dienes (e.g., cyclopentadienes). The electron-withdrawing cyano and chloro groups enhance electrophilicity .
  • Reaction Design : Use Lewis acids like Cu(BF₄)₂ to accelerate cycloaddition at 0°C, achieving >90% yield while avoiding diene isomerization .

Q. What safety protocols are essential for handling this compound in vitro?

  • Toxicity Insights :

  • Metabolized via cytochrome P-450 to cyanate/cyanide in rats, requiring proper ventilation and cyanide antidote availability .
  • Nephrotoxic glutathione conjugates necessitate glovebox use and waste neutralization protocols .

Q. How is this compound applied in analytical chemistry?

  • GC Internal Standard : Its volatility and inertness make it suitable for azeotropic distillation in Method 8015C, ensuring minimal matrix interference .

Advanced Research Questions

Q. What strategies prevent polymerization during 1,3-dipolar cycloadditions with this compound?

  • Biphasic Systems : Heating reactants (e.g., organic azides) on water extracts HCl into the aqueous phase, suppressing acrylonitrile polymerization. This increases triazole yields by >30% compared to organic solvents .

Q. How do asymmetric catalysts improve stereoselectivity in Michael additions involving this compound?

  • Thiourea Catalysis : Modified Takemoto catalysts (e.g., bifunctional thiourea) enable enantioselective additions of carbazolones to this compound, achieving >90% ee via hydrogen-bonding transition states .
  • Cinnamaldehyde Alkaloid Catalysts : Promote cascade conjugate addition-protonation at non-adjacent stereocenters, critical for alkaloid syntheses .

Q. What post-cycloaddition modifications are feasible for this compound-derived adducts?

  • Hydrolysis to Ketones : Treating Diels-Alder adducts (e.g., chloronitrile 14 ) with aqueous KOH at 0°C yields α,β-unsaturated ketones (80% yield), which undergo regioselective Baeyer-Villiger oxidation .

Q. What in vitro models clarify this compound’s metabolic toxicity?

  • Rodent Studies : Intraperitoneal injection in Sprague-Dawley rats identified cyanide as the primary toxicant. In vitro liver microsomal assays with cytochrome P-450 inhibitors (e.g., SKF-525A) validated metabolic pathways .

Q. How is this compound used to synthesize thiophene-based heterocycles?

  • Ring-Closure Reactions : Dropwise addition to ethyl mercaptoacetate in ethanol with NaOEt generates 3-aminothiophene-2-carboxylates. The amine is stabilized as an HCl salt for isolation (85% yield) .

Properties

IUPAC Name

2-chloroprop-2-enenitrile
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InChI

InChI=1S/C3H2ClN/c1-3(4)2-5/h1H2
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InChI Key

OYUNTGBISCIYPW-UHFFFAOYSA-N
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Canonical SMILES

C=C(C#N)Cl
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Molecular Formula

C3H2ClN
Record name 2-CHLOROACRYLONITRILE
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Related CAS

25641-34-3
Record name 2-Propenenitrile, 2-chloro-, homopolymer
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DSSTOX Substance ID

DTXSID6052613
Record name 2-Chloroacrylonitrile
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Molecular Weight

87.51 g/mol
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Physical Description

2-chloroacrylonitrile appears as a liquid. Boiling point 190-192 °F (88-89 °C). Density 1.096 g / cm3. Flash point 44 °F. Highly toxic., Highly toxic liquid with boiling point of 88-89 deg C; [CAMEO]
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Boiling Point

190 to 192 °F at 760 mmHg (NTP, 1992)
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Flash Point

44 °F (NTP, 1992), 44 °F
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CAS No.

920-37-6
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Melting Point

-85 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

In the same way as in Example 1, 53.1 g of acrylonitrile was chlorinated at 20° to 25° C. in the presence of 20.0 g (0.2 mole) of anhydrous calcium carbonate. When the weight of the reaction solution reached 124 g which was the weight showing that 2,3-dichloropropionitrile was formed in a calculated amount, the reaction was stopped. Chlorine dissolved in the reaction solution was removed with nitrogen. The weight of the reaction product at this time was 116.6 g. The catalyst was separated by filtration, and the reaction solution was distilled under reduced pressure to afford 0.7 g of acrylonitrile as a first fraction boiling at 23° C. (100 mmHg), 3.1 g (yield of 4.2% based on acrylonitrile) of 2-chloroacrylonitrile as a second fraction boiling at 43°-44° C. (150 mmHg), and 112.3 g (yield of 90.5% based on acrylonitrile) of 2,3-dichloropropionitrile as a third fraction boiling at 62°-63° C. (13 mmHg).
Quantity
53.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloroacrylonitrile
Reactant of Route 2
2-Chloroacrylonitrile
Reactant of Route 3
2-Chloroacrylonitrile
Reactant of Route 4
2-Chloroacrylonitrile
Reactant of Route 5
2-Chloroacrylonitrile
Reactant of Route 6
2-Chloroacrylonitrile

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